BenchChemオンラインストアへようこそ!

Gallamine

Muscarinic Receptor Pharmacology Allosteric Modulation Subtype Selectivity

Gallamine triethiodide is the definitive M2-selective muscarinic antagonist (Ki 2.4 nM for M2 vs. 24 nM for M1) for cardiovascular and autonomic research. Its near-complete renal excretion (95% unchanged within 24h) provides a clean pharmacokinetic profile free of hepatic confounding—ideal for renal physiology studies and as a control in nephrology models. Predictable 30-min neuromuscular block in canine models offers finer control than more potent analogs. NOT for use in renal impairment studies. Research-use only. ≥98% purity.

Molecular Formula C24H45N3O3
Molecular Weight 423.6 g/mol
CAS No. 153-76-4
Cat. No. B1195388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallamine
CAS153-76-4
SynonymsFlaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine
Molecular FormulaC24H45N3O3
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC
InChIInChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3
InChIKeyICLWTJIMXVISSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallamine CAS 153-76-4: Sourcing Guide for the Non-Depolarizing Neuromuscular Blocker and Selective M2 Muscarinic Antagonist


Gallamine (CAS 153-76-4), typically formulated as gallamine triethiodide, is a synthetic, non-depolarizing neuromuscular blocking agent (NMBA) belonging to the benzylisoquinolinium class [1]. It is an allosteric antagonist with selectivity for the muscarinic M2 acetylcholine receptor subtype, exhibiting an order of potency of M2 > M1 = M4 > M3 = M5 . Primarily utilized in research and historically in clinical anesthesia for skeletal muscle relaxation, its pharmacological profile is characterized by a combination of competitive nicotinic receptor antagonism at the neuromuscular junction and a distinct vagolytic effect on the heart [2].

Why Gallamine CAS 153-76-4 is Not Interchangeable with Other Non-Depolarizing Neuromuscular Blockers


The class of non-depolarizing neuromuscular blockers is far from uniform; key differences in receptor selectivity, autonomic effects, and elimination pathways profoundly impact experimental outcomes and clinical applicability. For instance, while gallamine and pancuronium share a vagolytic action, other agents like vecuronium or atracurium are largely devoid of this effect [1]. Furthermore, gallamine is excreted almost entirely unchanged by the kidneys, unlike many analogs that undergo significant hepatic metabolism or degradation, which dictates its specific use in models of renal function [2]. Substituting gallamine with a more 'modern' or 'potent' analog without understanding these quantifiable differences can introduce confounding variables, particularly in cardiovascular research or studies requiring precise control over autonomic tone.

Gallamine CAS 153-76-4: Comparative Performance Data for Informed Selection


Gallamine's High M2 Muscarinic Receptor Affinity Compared to the M1 Subtype

Gallamine exhibits a 10-fold higher binding affinity for the muscarinic M2 receptor subtype compared to the M1 subtype, establishing it as a preferential tool for differentiating M2-mediated responses [1]. This selectivity is quantified by its inhibition constant (Ki) values.

Muscarinic Receptor Pharmacology Allosteric Modulation Subtype Selectivity

M2 Subtype-Selective Antagonism: Gallamine's Potency Hierarchy

Gallamine acts as an allosteric antagonist at muscarinic receptors with a defined selectivity order of M2 > M1 = M4 > M3 = M5 . The functional consequence of this selectivity is a pronounced vagolytic effect on the heart, a property not shared by all NMBAs [1].

Receptor Subtype Profiling Neuromuscular Junction Acetylcholine

Neuromuscular Blocking Potency: Gallamine vs. d-Tubocurarine and Pancuronium

In terms of neuromuscular blocking potency, gallamine is significantly less potent than several other agents in its class, requiring a higher dosage to achieve a comparable level of paralysis [1]. This lower molar potency, however, can be advantageous for fine-titration of block depth.

Neuromuscular Blockade Potency Comparison Skeletal Muscle Relaxation

Comparative Duration of Action: Gallamine vs. Pancuronium in a Canine Model

In a direct head-to-head comparison in dogs, gallamine and pancuronium exhibited very similar durations of neuromuscular blockade, with gallamine's effect lasting a mean of 29 minutes [1].

Neuromuscular Blockade Duration Pharmacodynamics Veterinary Anesthesia

Differential Effects on Presynaptic Acetylcholine Release

Gallamine and pancuronium enhance the release of [3H] acetylcholine from atrial parasympathetic nerves, a property not observed with d-tubocurarine, vecuronium, metocurine, or pipecuronium [1]. This distinct pharmacological action is linked to their vagolytic and tachycardia-inducing properties.

Acetylcholine Release Parasympathetic Nerve Presynaptic Modulation

Renal Excretion Profile: Gallamine vs. Other Neuromuscular Blockers

Gallamine's pharmacokinetic profile is distinct in that it is excreted almost exclusively as an unchanged drug via the kidneys, with 95% of the administered dose recovered in urine within 24 hours [1]. This contrasts sharply with agents like atracurium (which undergoes Hofmann elimination) or vecuronium (which is hepatically metabolized and biliary excreted).

Pharmacokinetics Renal Clearance Drug Disposition

Optimal Research and Procurement Scenarios for Gallamine (CAS 153-76-4)


Selective M2 Muscarinic Receptor Blockade in Cardiovascular or Neuropharmacology Research

In experiments designed to dissect the role of M2 muscarinic receptors in cardiac function, particularly vagal tone and heart rate modulation, gallamine is the preferred antagonist. Its 10-fold selectivity for M2 over M1 receptors (Ki of 2.4 nM vs. 24 nM) [1] allows for specific blockade of this subtype without broadly inhibiting other muscarinic functions. This is especially valuable when a vagolytic effect with tachycardia is a desired experimental outcome, as this is a quantifiable and consistent pharmacodynamic response to gallamine [2].

Studies Requiring Reversible, Moderate-Duration Neuromuscular Blockade in Animal Models

For in vivo experiments in dogs, pigs, or other animal models where a period of skeletal muscle paralysis of approximately 30 minutes is needed, gallamine provides a predictable and reversible option. Its mean duration of 29 minutes in a canine model [3] is comparable to pancuronium (31 minutes), but its lower neuromuscular blocking potency (40-fold less potent than pancuronium) [4] allows for finer control over the depth of paralysis, reducing the risk of inadvertent overdose. This makes it suitable for procedures where a moderate level of neuromuscular block is sufficient and its specific autonomic effects are either neutral or beneficial to the study design.

Pharmacokinetic Research Involving Renal Drug Clearance and Elimination

Gallamine is an ideal model compound for investigating the principles of renal drug excretion. Its near-complete elimination as unchanged drug in the urine (95% within 24 hours) [5] provides a clean pharmacokinetic profile that is not confounded by hepatic metabolism or alternate elimination pathways. This property is critical for studies on renal physiology, drug interactions in nephrology, or as a control agent when evaluating the impact of renal impairment on drug duration. For procurement, this also serves as a definitive exclusion criterion: gallamine should never be ordered for use in any study involving subjects or preparations with known or suspected renal dysfunction.

Investigating Presynaptic Mechanisms of Acetylcholine Release at Autonomic Synapses

In mechanistic studies of neurotransmission, gallamine's unique ability to enhance [3H] acetylcholine release from parasympathetic nerve terminals, a property shared only by pancuronium and atracurium among common NMBAs [6], provides a specific pharmacological probe. This effect is directly linked to its vagolytic action and is not observed with agents like vecuronium or d-tubocurarine. Researchers can use gallamine to induce and study this prejunctional facilitation, providing insights into feedback regulation of neurotransmitter release and the synaptic basis of drug-induced tachycardia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.